5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene
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Description
5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene is a useful research compound. Its molecular formula is C15H17BO3S and its molecular weight is 288.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This is a type of chemical reaction where a boron atom is added to an organic molecule. The compound may also participate in hydroboration, a process that involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .
Biological Activity
5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene is a compound that combines a benzo[b]thiophene moiety with a dioxaborolane functional group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is C26H25BO4 with a molecular weight of 412.29 g/mol.
Property | Value |
---|---|
Chemical Formula | C26H25BO4 |
Molecular Weight | 412.29 g/mol |
CAS Number | 953410-99-6 |
Appearance | White to off-white powder |
Purity | >98% |
Antimicrobial Activity
The benzo[b]thiophene scaffold has been shown to exhibit a wide range of biological activities including antimicrobial , antifungal , and anticancer properties. Research indicates that derivatives of benzo[b]thiophene can be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Studies have demonstrated that certain benzo[b]thiophene derivatives possess low MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a derivative exhibited an MIC of 4 µg/mL against multiple strains of S. aureus .
- Another study reported that halogenated benzo[b]thiophenes showed significant antimicrobial activity with MIC values ranging from 16 µg/mL to 256 µg/mL depending on the specific substitution pattern .
Anticancer Activity
Benzo[b]thiophene derivatives have also been investigated for their anticancer properties. The presence of the dioxaborolane group may enhance the interaction of these compounds with biological targets involved in cancer progression.
- Mechanism of Action :
Additional Biological Activities
Beyond antimicrobial and anticancer effects, benzo[b]thiophenes exhibit various other biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
- Antioxidant : The compounds may also possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
- Anticonvulsant : Certain derivatives have been tested for their potential in treating seizure disorders .
Study on Antimicrobial Properties
A recent study synthesized a series of substituted benzo[b]thiophenes and evaluated their antimicrobial activities. The results indicated:
- Compound II.b : Showed strong activity against S. aureus with an MIC of 4 µg/mL.
- Halogenated Derivatives : The introduction of halogens at specific positions significantly enhanced antimicrobial efficacy .
Synthesis and Evaluation
Research has focused on synthesizing novel derivatives through various chemical modifications:
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWYHIXAPDOAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585949 |
Source
|
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953410-99-6 |
Source
|
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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